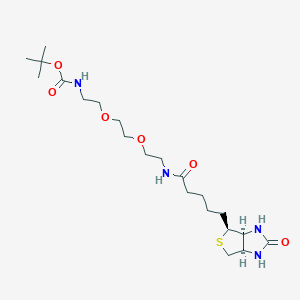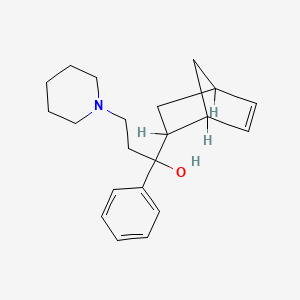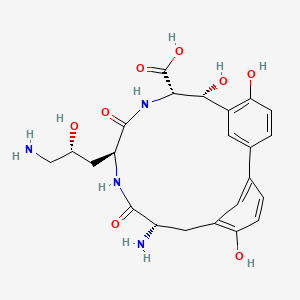
Maléate de bopindolol
Vue d'ensemble
Description
Le maléate de bopindolol est un composé pharmaceutique principalement utilisé comme antagoniste des récepteurs bêta-adrénergiques. C'est un promédicament ester du pindolol, ce qui signifie qu'il est métabolisé dans le corps pour produire le médicament actif, le pindolol . Le this compound est utilisé dans la prise en charge de l'hypertension et de l'angine de poitrine .
Applications De Recherche Scientifique
Bopindolol malonate has several scientific research applications:
Mécanisme D'action
Target of Action
Bopindolol malonate primarily targets the Beta-1 adrenergic receptor and the Beta-2 adrenergic receptor . These receptors are mainly located in the heart and are crucial for regulating heart rate and blood pressure .
Mode of Action
Bopindolol malonate, as a prodrug of pindolol, non-selectively blocks Beta-1 and Beta-2 adrenergic receptors . This inhibition of the receptors results in a decrease in heart rate and blood pressure . By binding to Beta-2 receptors in the juxtaglomerular apparatus, Bopindolol malonate inhibits the production of renin . This inhibition subsequently reduces the production of angiotensin II and aldosterone .
Biochemical Pathways
The inhibition of renin production by Bopindolol malonate affects the Renin-Angiotensin-Aldosterone System (RAAS) . This system is responsible for regulating blood pressure and fluid balance. By inhibiting the production of renin, Bopindolol malonate reduces the production of angiotensin II and aldosterone, which are potent vasoconstrictors and promote water retention, respectively .
Pharmacokinetics
Pindolol is known to be nonpolar and hydrophobic, with low to moderate lipid solubility .
Result of Action
The primary result of Bopindolol malonate’s action is a decrease in heart rate and blood pressure . This is achieved through its non-selective blockade of Beta-1 and Beta-2 adrenergic receptors . Additionally, by inhibiting the production of renin, it reduces the vasoconstriction and water retention due to angiotensin II and aldosterone, respectively .
Analyse Biochimique
Biochemical Properties
Bopindolol Malonate, as a prodrug of pindolol, interacts with beta-1 adrenergic receptors and beta-2 adrenergic receptors . These interactions are antagonistic in nature, inhibiting the effects of epinephrine and norepinephrine .
Cellular Effects
Bopindolol Malonate influences cell function by decreasing heart rate and blood pressure, as it inhibits the effects of epinephrine and norepinephrine on beta-1 adrenergic receptors . It also inhibits the production of renin, thereby inhibiting angiotensin II and aldosterone production .
Molecular Mechanism
The molecular mechanism of Bopindolol Malonate involves its binding to beta-1 adrenergic receptors, thereby inhibiting the effects of epinephrine and norepinephrine . This results in a decrease in heart rate and blood pressure .
Metabolic Pathways
Bopindolol Malonate, as a prodrug of pindolol, inhibits the production of renin, thereby inhibiting the metabolic pathways of angiotensin II and aldosterone .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du maléate de bopindolol implique plusieurs étapes. Le matériau de départ, le 4-hydroxy-2-méthylindole, réagit avec l'épichlorhydrine en présence d'une base pour former le 2-méthyl-4-(oxiran-2-ylméthoxy)-1H-indole . Cet intermédiaire est ensuite mis à réagir avec la tert-butylamine pour produire le 4-(2-hydroxy-3-tert-butylaminopropoxy)-2-méthylindole . Enfin, la formation d'ester avec l'anhydride benzoïque en présence de triamide hexaméthylphosphorique achève la synthèse du bopindolol .
Méthodes de production industrielle
Les méthodes de production industrielle du this compound sont similaires à la synthèse en laboratoire, mais sont adaptées pour accommoder des quantités plus importantes. Les conditions réactionnelles sont optimisées pour l'efficacité et le rendement, et les processus sont souvent automatisés pour garantir la cohérence et la qualité .
Analyse Des Réactions Chimiques
Types de réactions
Le maléate de bopindolol subit plusieurs types de réactions chimiques, notamment l'hydrolyse, l'oxydation et la substitution .
Réactifs et conditions courants
Hydrolyse : Le this compound est hydrolysé dans le corps pour produire le médicament actif, le pindolol.
Substitution : Des réactions de substitution peuvent se produire au niveau du cycle indole, en particulier à la position 2-méthyle.
Principaux produits formés
Le principal produit formé par l'hydrolyse du this compound est le pindolol . D'autres produits peuvent inclure divers dérivés oxydés ou substitués, en fonction des conditions réactionnelles spécifiques .
Applications de la recherche scientifique
Le this compound a plusieurs applications de recherche scientifique :
Mécanisme d'action
Le this compound exerce ses effets en bloquant de manière non sélective les récepteurs bêta-1 adrénergiques, principalement dans le cœur . Cette inhibition réduit les effets de l'adrénaline et de la noradrénaline, entraînant une diminution de la fréquence cardiaque et de la pression artérielle . En se liant aux récepteurs bêta-2 de l'appareil juxta-glomérulaire, le this compound inhibe la production de rénine, réduisant ainsi la production d'angiotensine II et d'aldostérone . Cela entraîne une diminution de la vasoconstriction et de la rétention d'eau .
Comparaison Avec Des Composés Similaires
Composés similaires
Pindolol : Le métabolite actif du maléate de bopindolol, utilisé comme antagoniste des récepteurs bêta-adrénergiques.
Celiprolol : Un autre bêta-bloquant aux utilisations thérapeutiques similaires.
Propranolol : Un bêta-bloquant non sélectif utilisé pour diverses affections cardiovasculaires.
Unicité
Le this compound est unique en raison de sa dissociation lente des récepteurs bêta-1 adrénergiques, ce qui peut contribuer à ses effets thérapeutiques prolongés . De plus, sa nature de promédicament permet une libération contrôlée du métabolite actif, le pindolol, améliorant son efficacité et réduisant les effets secondaires potentiels .
Propriétés
IUPAC Name |
[1-(tert-butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-yl] benzoate;propanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3.C3H4O4/c1-16-13-19-20(25-16)11-8-12-21(19)27-15-18(14-24-23(2,3)4)28-22(26)17-9-6-5-7-10-17;4-2(5)1-3(6)7/h5-13,18,24-25H,14-15H2,1-4H3;1H2,(H,4,5)(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDOONRJGLKHGJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC=C2OCC(CNC(C)(C)C)OC(=O)C3=CC=CC=C3.C(C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501002965 | |
| Record name | Bopindolol malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501002965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82857-38-3 | |
| Record name | Bopindolol malonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82857-38-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bopindolol malonate [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082857383 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bopindolol malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501002965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1-(tert-butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-yl] benzoate; propanedioic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BOPINDOLOL MALONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3UWR70991 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3-(2-(2-(3-Aminopropoxy)ethoxy)ethoxy)propyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B1667291.png)











